molecular formula C14H18N2O4 B3028058 2-Benzyl-2,6-diazaspiro[3.3]heptane hemioxalate CAS No. 1523606-27-0

2-Benzyl-2,6-diazaspiro[3.3]heptane hemioxalate

Cat. No.: B3028058
CAS No.: 1523606-27-0
M. Wt: 278.30
InChI Key: DOBOTFSJYCPDOS-UHFFFAOYSA-N
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Description

2-Benzyl-2,6-diazaspiro[3.3]heptane hemioxalate is a compound belonging to the class of azaspiroheptanes, which are of significant interest in drug discovery due to their unique structural features. These compounds are characterized by a spirocyclic structure consisting of a seven-membered ring fused to a smaller ring, which in this case includes two nitrogen atoms at the 2 and 6 positions. The presence of the benzyl group suggests potential for further functionalization, which could be valuable in the synthesis of novel pharmaceuticals.

Scientific Research Applications

2-Benzyl-2,6-diazaspiro[3.3]heptane hemioxalate has several scientific research applications, particularly in drug discovery and development. Its unique structural features make it a valuable compound for the synthesis of novel pharmaceuticals. The spirocyclic framework provides a unique three-dimensional chemical space, which can be exploited for the development of new drugs with improved efficacy and selectivity. Additionally, the incorporation of nitrogen atoms within the spirocyclic framework can influence the compound’s basicity, conformational stability, and potential for interaction with biological targets.

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Preparation Methods

The synthesis of 2-Benzyl-2,6-diazaspiro[3.3]heptane hemioxalate can be approached through several methods. One common method involves the reductive amination of an aldehyde with primary amines or anilines, followed by cyclization in high yield. This method is adaptable for both library and large-scale synthesis, indicating potential for industrial production. Another approach involves the use of efficient and scalable synthetic routes to prepare related azaspiroheptane compounds, providing a convenient entry point to novel compounds.

Chemical Reactions Analysis

2-Benzyl-2,6-diazaspiro[3.3]heptane hemioxalate can participate in various chemical reactions due to its functional groups and reactive sites. For instance, the synthesis of 2,6-diazaspiro[3.3]heptanes has been shown to be useful in palladium-catalyzed aryl amination reactions, yielding a variety of N-Boc-N’-aryl-2,6-diazaspiro[3.3]heptanes. This indicates that the 2,6-diazaspiro[3.3]heptane core can be effectively used as a building block for further chemical transformations.

Comparison with Similar Compounds

2-Benzyl-2,6-diazaspiro[3.3]heptane hemioxalate can be compared with other similar compounds, such as 2-benzyl-2,6-diazaspiro[3.3]heptane dihydrochloride . The unique structural features of this compound, such as the benzyl group and the spirocyclic framework, make it a valuable compound for drug discovery and development.

Properties

IUPAC Name

2-benzyl-2,6-diazaspiro[3.3]heptane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H16N2.C2H2O4/c2*1-2-4-11(5-3-1)6-14-9-12(10-14)7-13-8-12;3-1(4)2(5)6/h2*1-5,13H,6-10H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQIBAFXMHMMLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)CN(C2)CC3=CC=CC=C3.C1C2(CN1)CN(C2)CC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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